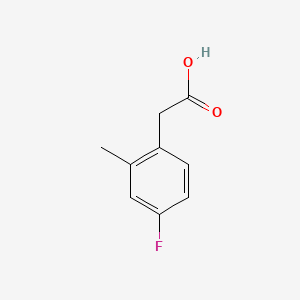

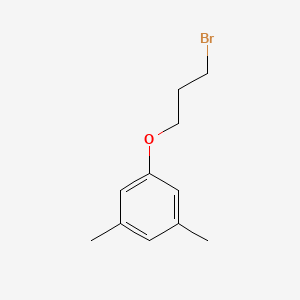

2-氨基-N-(4-氯苯基)噻吩-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

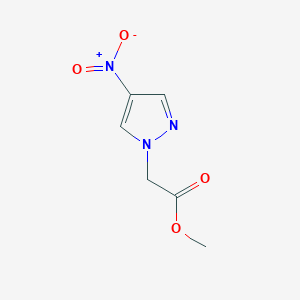

The compound "2-amino-N-(4-chlorophenyl)thiophene-3-carboxamide" is a thiophene derivative that has been the subject of various studies due to its potential pharmacological activities. Thiophene derivatives are known for their diverse biological activities, and modifications to their structure can lead to compounds with significant therapeutic potential.

Synthesis Analysis

The synthesis of thiophene derivatives often involves the Gewald reaction, which is a versatile method for constructing thiophene rings. For instance, the synthesis of 2-amino-4-(4-chlorophenyl)-N-(3-furan-2-ylmethyl carboxamido) thiophenes was achieved using this reaction, followed by condensation with different organic reagents to yield a variety of substituted thiophene derivatives . Similarly, the synthesis of 2-amino-N-(3-chlorophenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide also utilized the Gewald reaction, demonstrating the method's utility in creating diverse thiophene-based structures .

Molecular Structure Analysis

The molecular structure of thiophene derivatives has been extensively studied using techniques such as X-ray diffraction. For example, the crystal structure of 2-amino-3-(N-O-chlorophenylcarboxamido)-3,4-dimethylthiophene was determined, revealing that the compound crystallizes in the monoclinic space group P21/c and that the molecules are stabilized by intermolecular hydrogen bonds . Another study on the crystal and molecular structure of 2-amino-3-ethyl carboxamido-4-methyl-5-carboxy ethyl thiophene provided insights into the molecular geometry and the stabilizing interactions within the crystal .

Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions to form new compounds with potential biological activities. For instance, Schiff bases of 2-amino-4-(4-chlorophenyl)-N-(3-furan-2-ylmethyl carboxamido) thiophenes were synthesized by reacting the compound with different substituted aryl aldehydes . Additionally, N-glycosyl-thiophene-2-carboxamides were synthesized and assayed for their effects on cell growth, indicating the versatility of thiophene derivatives in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. The crystallographic studies provide valuable information about the solid-state geometry and the types of interactions that contribute to the stability of the compounds. For example, the study of 2-amino-3-(N-O-chlorophenylcarboxamido)-3,4-dimethylthiophene revealed the presence of intermolecular hydrogen bonds that stabilize the crystal structure . The analysis of the crystal and molecular structure of 2-amino-3-ethyl carboxamido-4-methyl-5-carboxy ethyl thiophene highlighted the importance of intra-molecular N-H…O=C and C-H…O interactions in the stability of the crystal packing .

科学研究应用

化学结构和反应

2-氨基-N-(4-氯苯基)噻吩-3-甲酰胺是一种具有潜在应用价值的化合物,其结构特征使其在各个领域中具有潜力。该化合物属于噻吩家族,这是一类具有硫原子作为杂原子的芳香族化合物。噻吩衍生物展示出广泛的生物活性,包括抗菌、抗癌、抗寄生虫、抗炎和降压效果。一些噻吩衍生物被用作药物,如头孢氨苄、头孢噻肟和拉替曲。此外,噻吩的电子性质使其在药物化学、有机合成以及作为农药、香料和染料中间体的有机材料中具有价值。对噻吩衍生物的合成方法的修改和改进一直是研究的重点,旨在开发高效、多功能和环保的噻吩合成程序,具有在天然产物合成和药物合成中的潜在应用(Xuan, 2020)。

在癌症研究中的潜力

与2-氨基-N-(4-氯苯基)噻吩-3-甲酰胺结构相似的化合物已被探索其抗肿瘤活性。具有类似芳香和杂环结构的咪唑衍生物显示出作为抗肿瘤剂的潜力。具体来说,像咪唑的双(2-氯乙基)氨基衍生物、4(5)-氨基咪唑-5(4)-甲酰胺和苯并咪唑等衍生物一直在研究中用于新的抗肿瘤药物和具有不同生物性质的化合物(Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009)。

致癌潜力评估

一项研究评估了噻吩类似物与苯胺和4-氨基联苯等致癌物的致癌潜力。合成的噻吩类似物通过体外试验评估了其潜在的致癌性。尽管这些化合物在体外显示出潜在的致癌性,但对其在体内引发肿瘤的能力存在不确定性。这项研究强调了评估结构新颖化合物的致癌潜力的重要性,2-氨基-N-(4-氯苯基)噻吩-3-甲酰胺也可能会接受此类评估以建立其安全性(Ashby, Styles, Anderson, & Paton, 1978)。

未来方向

Thiophene derivatives have been the focus of many research studies due to their diverse biological activities . Future research may focus on exploring the potential biological activities of 2-Amino-N-(4-chlorophenyl)thiophene-3-carboxamide and developing new synthetic methods to improve its yield and purity.

属性

IUPAC Name |

2-amino-N-(4-chlorophenyl)thiophene-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2OS/c12-7-1-3-8(4-2-7)14-11(15)9-5-6-16-10(9)13/h1-6H,13H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQKHKRDUYCRHIR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=C(SC=C2)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201230854 |

Source

|

| Record name | 2-Amino-N-(4-chlorophenyl)-3-thiophenecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201230854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-(4-chlorophenyl)thiophene-3-carboxamide | |

CAS RN |

590351-14-7 |

Source

|

| Record name | 2-Amino-N-(4-chlorophenyl)-3-thiophenecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=590351-14-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-N-(4-chlorophenyl)-3-thiophenecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201230854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B1335695.png)

![3-(phenylmethylidene)-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B1335711.png)

![3-(Thiophen-2-ylmethylidene)-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B1335714.png)